molecular formula C3Cl4F4 B3392397 1,1,2,3-Tetrachlorotetrafluoropropane CAS No. 2268-45-3

1,1,2,3-Tetrachlorotetrafluoropropane

Cat. No.: B3392397
CAS No.: 2268-45-3
M. Wt: 253.8 g/mol
InChI Key: BGVZJOTUYBNJDH-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrachlorotetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃Cl₄F₄. This compound is part of a class of chemicals known for their stability and unique chemical properties, making them useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetrachlorotetrafluoropropane can be synthesized through the halogenation of hydrocarbons. One common method involves the reaction of 1,1,2,3-tetrachloropropane with fluorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron or antimony pentachloride, and is conducted at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,3-Tetrachlorotetrafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although this is less common due to the stability of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 1,1,2,3-tetrafluoropropane if chlorine atoms are replaced.

    Reduction: Less halogenated hydrocarbons.

    Oxidation: More oxidized halogenated compounds, though these are less common.

Scientific Research Applications

1,1,2,3-Tetrachlorotetrafluoropropane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

    Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.

Mechanism of Action

The mechanism of action of 1,1,2,3-tetrachlorotetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of halogen atoms, facilitating substitution and addition reactions. Its stability and reactivity are attributed to the presence of multiple halogen atoms, which influence its electronic structure and reactivity.

Comparison with Similar Compounds

  • 1,1,1,3-Tetrachlorotetrafluoropropane
  • 1,1,2,2-Tetrachlorotetrafluoroethane
  • 1,1,2,3-Tetrachlorotrifluoropropane

Comparison: 1,1,2,3-Tetrachlorotetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which affects its chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific applications where other compounds might not be as effective.

Properties

IUPAC Name

1,1,2,3-tetrachloro-1,2,3,3-tetrafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F4/c4-1(8,2(5,6)9)3(7,10)11
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZJOTUYBNJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(F)(Cl)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547495
Record name 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-45-3
Record name 1,1,2,3-Tetrachloro-1,2,3,3-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3-Tetrachlorotetrafluoropropane
Reactant of Route 2
1,1,2,3-Tetrachlorotetrafluoropropane
Reactant of Route 3
1,1,2,3-Tetrachlorotetrafluoropropane
Reactant of Route 4
1,1,2,3-Tetrachlorotetrafluoropropane

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